molecular formula C18H18N2O2 B11636847 8-methoxy-N-(4-methoxyphenyl)-2-methylquinolin-4-amine

8-methoxy-N-(4-methoxyphenyl)-2-methylquinolin-4-amine

Cat. No.: B11636847
M. Wt: 294.3 g/mol
InChI Key: BFKDMYYPFXVRLG-UHFFFAOYSA-N
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Description

8-methoxy-N-(4-methoxyphenyl)-2-methylquinolin-4-amine is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-N-(4-methoxyphenyl)-2-methylquinolin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of methoxy and methyl groups at specific positions. The final step involves the coupling of the quinoline derivative with 4-methoxyaniline under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory conditions to industrial reactors, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-N-(4-methoxyphenyl)-2-methylquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-methoxy-N-(4-methoxyphenyl)-2-methylquinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylquinoline: A simpler quinoline derivative with different functional groups.

    2-Hydroxy-4-methylquinoline: Contains a hydroxyl group, offering different chemical properties.

    N-(4-methoxyphenyl)quinolin-4-amine: Lacks the methoxy group at the 8-position, affecting its reactivity and applications.

Uniqueness

8-methoxy-N-(4-methoxyphenyl)-2-methylquinolin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

8-methoxy-N-(4-methoxyphenyl)-2-methylquinolin-4-amine

InChI

InChI=1S/C18H18N2O2/c1-12-11-16(20-13-7-9-14(21-2)10-8-13)15-5-4-6-17(22-3)18(15)19-12/h4-11H,1-3H3,(H,19,20)

InChI Key

BFKDMYYPFXVRLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC)NC3=CC=C(C=C3)OC

Origin of Product

United States

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